

# Spectroscopic data for 4-Phenylbenzaldehyde

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## Compound of Interest

Compound Name: 4-Phenylbenzaldehyde

Cat. No.: B031587

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## A Comparative Guide to the Spectroscopic Properties of 4-Phenylbenzaldehyde

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a compound is fundamental for its identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for **4-Phenylbenzaldehyde** against a structurally simpler analog, Benzaldehyde. The inclusion of detailed experimental protocols and supporting data aims to facilitate the replication and verification of these findings.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Phenylbenzaldehyde** and Benzaldehyde, offering a direct comparison of their characteristic signals in various analytical techniques.

### <sup>1</sup>H NMR Data Comparison

Solvent: CDCl<sub>3</sub> Reference: Tetramethylsilane (TMS)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4-Phenylbenzaldehyde	10.06	s	1H	Aldehyde (-CHO)
7.96 - 7.42	m	9H	Aromatic protons	
Benzaldehyde	10.0	s	1H	Aldehyde (-CHO)
7.90 - 7.85	m	2H	Aromatic protons (ortho)	
7.65 - 7.50	m	3H	Aromatic protons (meta, para)	

## <sup>13</sup>C NMR Data Comparison

Solvent: CDCl<sub>3</sub>

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
4-Phenylbenzaldehyde	192.2	Aldehyde Carbonyl (C=O)
147.1	Aromatic C (quaternary)	
139.9	Aromatic C (quaternary)	
135.2	Aromatic C (quaternary)	
130.3	Aromatic C-H	
129.1	Aromatic C-H	
128.5	Aromatic C-H	
127.7	Aromatic C-H	
127.3	Aromatic C-H	
Benzaldehyde	192.4	Aldehyde Carbonyl (C=O)
136.5	Aromatic C (quaternary)	
134.5	Aromatic C-H (para)	
129.8	Aromatic C-H (ortho)	
129.0	Aromatic C-H (meta)	

## Infrared (IR) Spectroscopy Data Comparison

Compound	Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode	Functional Group
4-Phenylbenzaldehyde	~3031	C-H Stretch	Aromatic
1700	C=O Stretch	Aldehyde	Aromatic
Benzaldehyde	~3063	C-H Stretch	
~2820, ~2740	C-H Stretch	Aldehyde	
1703	C=O Stretch	Aldehyde	

## Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z)
4-Phenylbenzaldehyde	C <sub>13</sub> H <sub>10</sub> O	182.22	182 (M+), 181 (M-H)+, 153, 152
Benzaldehyde	C <sub>7</sub> H <sub>6</sub> O	106.12	106 (M+), 105 (M-H)+, 77

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
- **Data Processing:** The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

### Infrared (IR) Spectroscopy

Potassium Bromide (KBr) Pellet Method[1][2]

- **Sample Preparation:** A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar.[1] The mixture was then compressed into a thin, transparent pellet using a hydraulic press.[1]
- **Background Collection:** A background spectrum of the empty sample compartment was collected.[1][2]

- **Sample Measurement:** The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.<sup>[2]</sup> The spectrum was recorded, and the sample spectrum was ratioed against the background to produce the final transmittance or absorbance spectrum.<sup>[1]</sup>

#### Attenuated Total Reflectance (ATR)

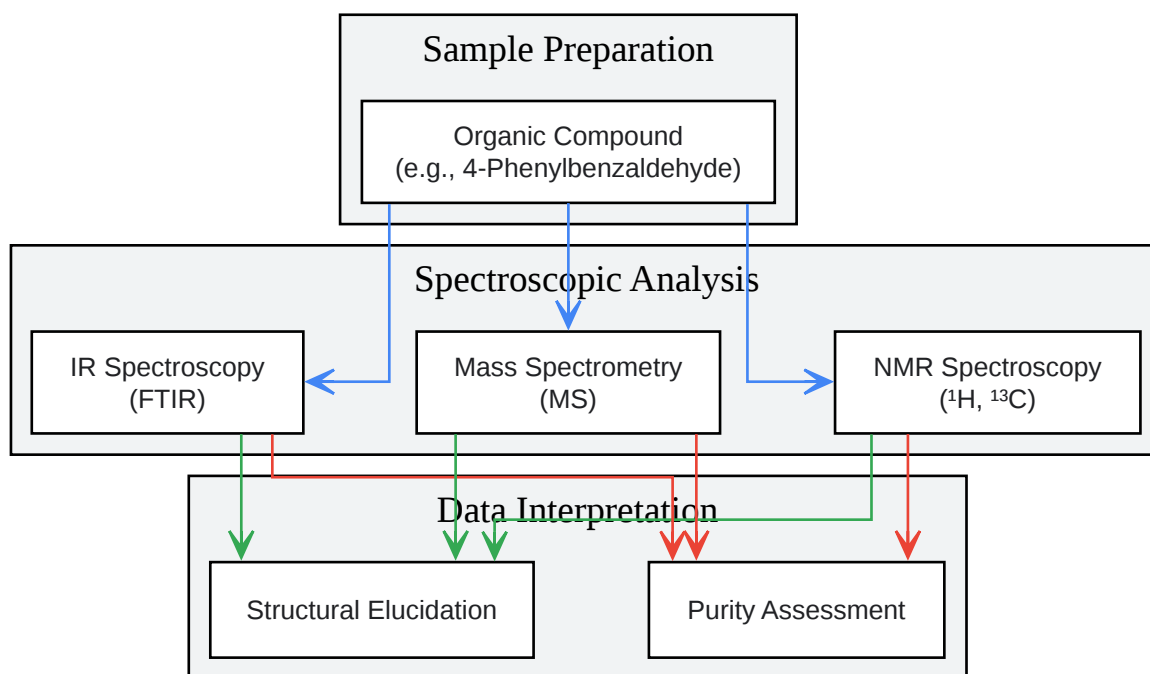
- **Sample Preparation:** A small amount of the solid sample was placed directly onto the ATR crystal.<sup>[1]</sup>
- **Background Collection:** A background spectrum of the clean, empty ATR crystal was recorded.<sup>[1]</sup>
- **Sample Measurement:** The sample spectrum was then collected and ratioed against the background.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron ionization (EI) was used to generate charged fragments of the molecule.
- **Mass Analysis:** The ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- **Detection:** The abundance of each ion was measured by a detector to generate the mass spectrum.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like **4-Phenylbenzaldehyde**.



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Caption: Workflow for the spectroscopic characterization of an organic compound.

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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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